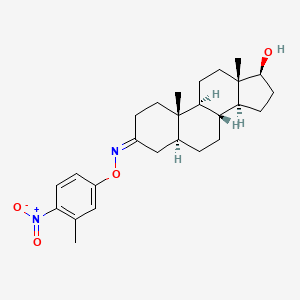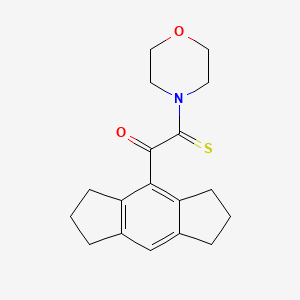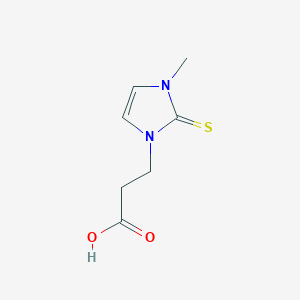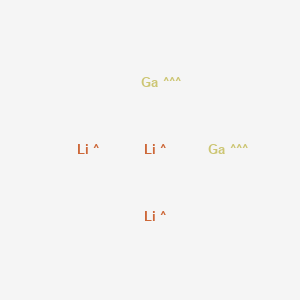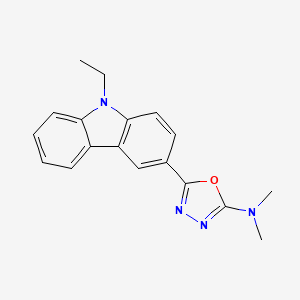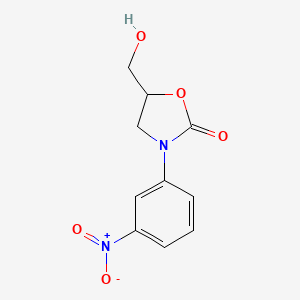
3-(2-Methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylindolizin-3-yl)propan-1-amine typically involves the reaction of 2-methylindolizine with a suitable alkylating agent, such as 3-chloropropan-1-amine, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
For the preparation of 2,4,6-trinitrophenol, the nitration of phenol is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 3-(2-Methylindolizin-3-yl)propan-1-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
The industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol, followed by purification steps to remove impurities and obtain the pure compound. Safety measures are critical due to the explosive nature of 2,4,6-trinitrophenol.
化学反応の分析
Types of Reactions
Oxidation: 3-(2-Methylindolizin-3-yl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: Both 3-(2-Methylindolizin-3-yl)propan-1-amine and 2,4,6-trinitrophenol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of 3-(2-Methylindolizin-3-yl)propan-1-amine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(2-Methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Methylindolizin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The indolizine ring system may interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(2-Methylindolizin-3-yl)propan-1-amine: Similar compounds include other indolizine derivatives with different alkyl or aryl substituents.
2,4,6-Trinitrophenol: Similar compounds include other nitrophenols and nitroaromatic compounds.
Uniqueness
3-(2-Methylindolizin-3-yl)propan-1-amine: Unique due to its specific indolizine structure and potential biological activities.
2,4,6-Trinitrophenol: Unique due to its high explosive nature and specific nitration pattern.
特性
CAS番号 |
65548-81-4 |
|---|---|
分子式 |
C18H19N5O7 |
分子量 |
417.4 g/mol |
IUPAC名 |
3-(2-methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H16N2.C6H3N3O7/c1-10-9-11-5-2-3-8-14(11)12(10)6-4-7-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,5,8-9H,4,6-7,13H2,1H3;1-2,10H |
InChIキー |
JGXAAWJFNUQNMX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1)CCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


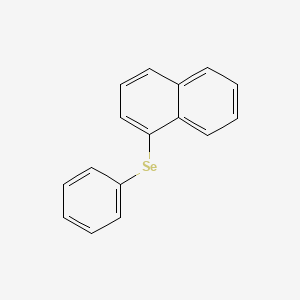
![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)


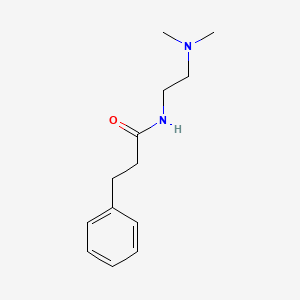
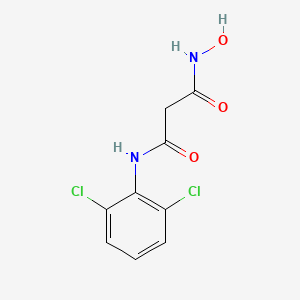
![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)

